molecular formula C6H12N2O B1357911 1,5-Dimethylpiperazin-2-one CAS No. 74879-13-3

1,5-Dimethylpiperazin-2-one

Cat. No. B1357911
CAS RN: 74879-13-3
M. Wt: 128.17 g/mol
InChI Key: TUXCFTFFNGQODI-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperazin-2-one, also known as piperazine-2,6-dione, is a cyclic urea derivative that contains two nitrogen atoms in its ring structure. It has a molecular weight of 128.17 g/mol .


Molecular Structure Analysis

The linear formula of 1,5-Dimethylpiperazin-2-one is C6H12N2O . The InChI code is 1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

1,5-Dimethylpiperazin-2-one is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .

Scientific Research Applications

1. CCR1 Antagonists in Inflammatory Diseases

1,5-Dimethylpiperazin-2-one derivatives, specifically 1-acyl-4-benzyl-2,5-dimethylpiperazine, are found to be useful as CCR1 antagonists for treating inflammatory diseases. These compounds display good receptor affinity and pharmacokinetic properties, outperforming related prior art compounds in their effectiveness (Norman, 2006).

2. Synthesis of Delta-Opioid Receptor Ligands

The compound has been used in the synthesis of delta-opioid receptor ligands. Specifically, the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine, a key intermediate in the synthesis, has been developed for efficient laboratory preparation (Janetka et al., 2003).

3. Crystal and Molecular Structure Analysis

The crystal and molecular structure of trans-2,5-dimethylpiperazine, a related compound, has been studied using X-ray methods. This research contributes to the understanding of molecular configurations, which is essential in drug design and material sciences (Okamoto et al., 1982).

4. Medical Implant Applications

Piperazine copolymers, including those with 1,5-Dimethylpiperazin-2-one derivatives, have been investigated for use in medical implants. They are particularly considered for cornea replacement due to their stability and compatibility with human blood (Bruck, 1969).

Safety And Hazards

1,5-Dimethylpiperazin-2-one may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .

properties

IUPAC Name

1,5-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCFTFFNGQODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609869
Record name 1,5-Dimethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethylpiperazin-2-one

CAS RN

74879-13-3
Record name 1,5-Dimethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethylpiperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,5-dimethylpyrazin-2(1H)-one (5.7 g, 45.9 mmol) and platinum oxide (0.57 g) in ethyl acetate (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1,5-dimethyl-piperazin-2-one.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Sandoval, NK Lim, H Zhang - Organic letters, 2018 - ACS Publications
An expedient two-step synthesis of 3,4-dihydropyrrolopyrazinones has been achieved via a Vilsmeier–Haack reaction of ketones, followed by an annulation of the corresponding …
Number of citations: 16 pubs.acs.org

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